N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea
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Overview
Description
N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrazole ring substituted with a chlorophenyl group and a thiourea moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Substitution with Chlorophenyl Group: The pyrazole ring is then substituted with a chlorophenyl group using electrophilic aromatic substitution reactions.
Introduction of the Thiourea Moiety: The final step involves the reaction of the substituted pyrazole with isothiocyanates to introduce the thiourea group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It is utilized in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea involves:
Enzyme Inhibition: The compound binds to the active site of specific enzymes, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties.
Molecular Targets: It targets enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring instead of a pyrazole ring.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a thiourea moiety, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
606102-07-2 |
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Molecular Formula |
C15H19ClN4S |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-1-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C15H19ClN4S/c1-9(2)8-20(15(17)21)14-13(10(3)18-19-14)11-4-6-12(16)7-5-11/h4-7,9H,8H2,1-3H3,(H2,17,21)(H,18,19) |
InChI Key |
OHEYHWJXGULQDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N(CC(C)C)C(=S)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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